Benzo[d]isothiazol-5-yl benzoate
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Overview
Description
Benzo[d]isothiazol-5-yl benzoate is a chemical compound with the molecular formula C14H9NO2S It is a derivative of benzo[d]isothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[d]isothiazol-5-yl benzoate typically involves the reaction of benzo[d]isothiazole derivatives with benzoic acid or its derivatives. One common method is the esterification of benzo[d]isothiazol-5-ol with benzoic acid in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzo[d]isothiazol-5-yl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxides.
Reduction: Reduction reactions can convert the compound into its corresponding this compound alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: this compound oxides.
Reduction: this compound alcohols.
Substitution: Various substituted this compound derivatives.
Scientific Research Applications
Benzo[d]isothiazol-5-yl benzoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of benzo[d]isothiazol-5-yl benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Benzo[d]isothiazol-5-yl benzoate can be compared with other similar compounds, such as:
Benzo[d]isothiazole: The parent compound, which lacks the benzoate ester group.
Benzo[d]thiazole: A related compound with a sulfur atom in a different position.
Benzothiazole: Another sulfur-containing heterocycle with different biological activities.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C14H9NO2S |
---|---|
Molecular Weight |
255.29 g/mol |
IUPAC Name |
1,2-benzothiazol-5-yl benzoate |
InChI |
InChI=1S/C14H9NO2S/c16-14(10-4-2-1-3-5-10)17-12-6-7-13-11(8-12)9-15-18-13/h1-9H |
InChI Key |
AYFORPZBDJCJPD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)SN=C3 |
Origin of Product |
United States |
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